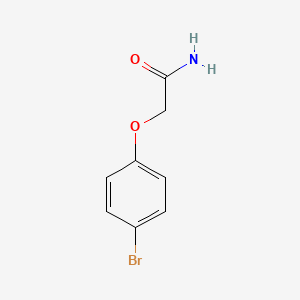

2-(4-Bromophenoxy)acetamide

Descripción

Contextual Significance of Phenoxyacetamide Frameworks in Organic Synthesis

Phenoxyacetamide frameworks are recognized as significant pharmacophores, meaning they are a key structural component responsible for a compound's biological interactions. nih.gov The phenoxyacetic acid structure, a precursor to many phenoxyacetamides, is noted for its utility in the manufacturing of pharmaceuticals, pesticides, and dyes. nih.gov The versatility of the phenoxyacetamide scaffold allows for structural modifications at various positions, enabling chemists to design and synthesize a diverse library of derivatives. nih.gov This adaptability is crucial in medicinal chemistry, where the goal is to create new compounds or enhance the properties of existing ones. nih.gov The synthesis of these frameworks often involves the reaction of a phenol (B47542) with an appropriate acylating agent.

The phenoxy moiety itself can enhance a molecule's ability to interact with biological targets, potentially through π-π stacking interactions or by the ether oxygen's capacity to form hydrogen bonds. mdpi.com This makes the phenoxyacetamide core a valuable starting point for developing compounds with specific biological activities. nih.gov

Overview of Research Directions for 2-(4-Bromophenoxy)acetamide and Related Structures

Research into this compound and its analogues is multifaceted, exploring their potential in various scientific applications. A primary direction of this research is its use as an intermediate or building block in organic synthesis. The presence of the bromine atom on the phenoxy ring provides a reactive site for substitution reactions, allowing for the introduction of other functional groups.

Furthermore, derivatives of this compound have been investigated for a range of biological activities. Studies have explored their potential as anticancer, anti-inflammatory, and analgesic agents. nih.gov For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit enzymes implicated in pain and inflammation. The unique combination of the bromophenoxy group and the acetamide (B32628) structure is considered to confer distinct biological properties, making it a valuable compound for research and development.

Computational studies, such as Density Functional Theory (DFT) calculations, have also been employed to understand the structural and electronic properties of this compound derivatives. researchgate.netresearchgate.net These theoretical investigations complement experimental findings by providing insights into molecular stability, intermolecular interactions, and potential binding modes with biological targets. researchgate.netresearchgate.netnih.govnih.gov

Historical Development and Contemporary Trends in Acetamide Derivative Research

Acetamide, with the chemical formula CH3CONH2, is a fundamental organic compound belonging to the class of carboxamides. nih.govmdpi.com It is formed from the condensation of acetic acid and ammonia (B1221849). nih.gov The acetamide framework is a common feature in many biologically active molecules and even proteins. nih.gov

Historically, research on acetamide derivatives has led to the discovery of compounds with a wide array of therapeutic applications, including analgesic and anti-cancer properties. nih.gov Contemporary research continues to build on this foundation, with a focus on designing novel acetamide derivatives with improved efficacy and reduced toxicity. nih.gov

Current trends involve the synthesis of new acetamide derivatives and their evaluation for a broad spectrum of biological activities. mdpi.com This includes their potential as antimicrobial and enzyme inhibitory agents. nih.govjtin.com.my For example, some acetamide derivatives have shown promising activity against various bacterial and fungal strains. nih.gov Others have been identified as potent inhibitors of enzymes like butyrylcholinesterase, which is a target in the management of neurodegenerative diseases. researchgate.net The integration of computational modeling with synthetic chemistry has become a key strategy in modern acetamide research, facilitating the rational design of new therapeutic candidates. researchgate.net

Detailed Research Findings

Recent research has provided valuable data on the synthesis and properties of this compound and its derivatives.

Synthesis and Characterization: The synthesis of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide has been reported with a good yield. researchgate.netresearchgate.net The structure of this compound was confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, and LC-MS, as well as single-crystal X-ray diffraction (XRD). researchgate.netresearchgate.netnih.govnih.gov The XRD analysis revealed an orthorhombic crystal system. researchgate.netresearchgate.netnih.govnih.gov

Biological Investigations: A study on flavonoid acetamide derivatives indicated that chemical modification of flavonoids into their acetamide counterparts can alter their biological properties, such as antioxidant capacity and bioavailability. rsc.org In another study, various 2-(substituted phenoxy) acetamide derivatives were synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key data points for this compound and a related derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈BrNO₂ sigmaaldrich.com |

| Molecular Weight | 230.06 g/mol sigmaaldrich.com |

| CAS Number | 35368-75-3 sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | IFFIYLGFSQQYFB-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Spectroscopic Data for a this compound Derivative Derivative: N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide

| Spectroscopic Data | Values |

| ¹H NMR (DMSO-d₆) δ (ppm) | 4.65 (s, 2H, OCH₂), 4.68 (s, 2H, NH₂), 6.52–7.41 (m, 8H, Ar-H) researchgate.net |

| ¹³C NMR (DMSO-d₆) δ (ppm) | 67.54, 112.97, 116.24, 116.55, 117.47, 122.70, 126.48, 126.87, 132.55, 143.05, 156.91, 167.38 researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-bromophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFIYLGFSQQYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307273 | |

| Record name | 2-(4-bromophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35368-75-3 | |

| Record name | 35368-75-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromophenoxy Acetamide and Its Analogues

Established Synthetic Routes to the Core 2-(4-Bromophenoxy)acetamide Structure

The formation of the foundational this compound molecule is typically achieved through a few key synthetic strategies. These methods focus on creating the essential ether linkage between the 4-bromophenol and acetamide (B32628) moieties.

The most prevalent and straightforward method for synthesizing the this compound core is the Williamson ether synthesis, a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org This reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an alkyl halide. wikipedia.orgjk-sci.com

In this context, 4-bromophenol is treated with a suitable base to form the 4-bromophenoxide ion. This phenoxide then acts as the nucleophile, attacking an electrophilic 2-haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the SN2 mechanism. jk-sci.comfrancis-press.com The use of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack. francis-press.comyoutube.com

The general mechanism involves the attack of the 4-bromophenoxide on the carbon atom bearing the halogen in the 2-haloacetamide, leading to the displacement of the halide ion and the formation of the desired ether linkage. wikipedia.org This method is widely used due to its efficiency and the ready availability of the starting materials. wikipedia.org

Condensation reactions provide an alternative pathway to the this compound scaffold. One approach involves the reaction of 4-bromophenol with chloroacetic acid to first form 2-(4-bromophenoxy)acetic acid. google.com This intermediate is then activated, often by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting 2-(4-bromophenoxy)acetyl chloride can then be reacted with ammonia (B1221849) or an appropriate amine to form the final acetamide product.

Another variation involves coupling the 2-(4-bromophenoxy)acetic acid directly with an amine using a coupling agent. Reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in the presence of a base like lutidine can facilitate the formation of the amide bond. nih.gov Acid-catalyzed condensation reactions have also been explored for the synthesis of related structures, highlighting the versatility of this approach. nih.gov

An alternative strategy involves introducing the bromine atom at a later stage of the synthesis. This can be achieved by starting with a precursor molecule, such as phenoxyacetamide or a derivative thereof, and then performing an electrophilic aromatic substitution reaction to install the bromine atom onto the phenyl ring.

The phenoxy group is an ortho-, para-directing activator. Therefore, direct bromination of phenoxyacetamide would likely lead to a mixture of ortho- and para-isomers. study.com To achieve regioselectivity for the para-position, the reaction conditions must be carefully controlled. Reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in a suitable solvent like acetic acid can be used for this purpose. doubtnut.comnih.gov The choice of solvent and brominating agent can influence the reaction's outcome and yield. zenodo.org For instance, the use of pyridine hydrobromide perbromide has been investigated as a safer and effective brominating agent for acetophenone derivatives. nih.gov

Synthesis of N-Substituted this compound Derivatives

A primary area of interest in medicinal chemistry is the synthesis of N-substituted derivatives of the core this compound structure. nih.gov These modifications can significantly alter the compound's physicochemical properties and biological activity.

The synthesis of N-substituted analogues generally follows two main pathways. The first involves reacting 2-(4-bromophenoxy)acetyl chloride (prepared from 2-(4-bromophenoxy)acetic acid) with a diverse range of primary or secondary amines. nih.govresearchgate.net This is a highly versatile method that allows for the introduction of a wide array of substituents onto the acetamide nitrogen.

Alternatively, one can start with a pre-formed N-substituted-2-chloroacetamide. irejournals.com This intermediate is then reacted with 4-bromophenol under Williamson ether synthesis conditions, as described previously. This approach is useful when the desired N-substituted-2-chloroacetamide is commercially available or easily synthesized.

The N-substituent can be varied extensively to include simple alkyl chains, substituted aryl rings, and complex heterocyclic systems.

Alkyl and Aryl Groups: The synthesis of N-alkyl and N-aryl derivatives is commonly achieved by reacting 2-(4-bromophenoxy)acetyl chloride with the corresponding alkylamine or aniline. rsc.org For example, the reaction with various substituted anilines (e.g., 2-fluoroaniline, 2-chloroaniline, 2-bromoaniline) has been reported to produce a series of N-(halophenyl)-2-(4-bromophenoxy)acetamides. rsc.org

Heterocyclic Moieties: The introduction of heterocyclic groups is of particular interest due to their prevalence in biologically active molecules. mdpi.com This can be accomplished by using a heterocyclic amine as the nucleophile in the reaction with 2-(4-bromophenoxy)acetyl chloride. For instance, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide was synthesized as part of a study on P2Y14R antagonists. nih.govacs.org N-heterocyclic carbenes (NHCs) have also emerged as powerful tools in organocatalysis and can be involved in various synthetic transformations. acs.orgnih.gov

The choice of synthetic route often depends on the availability of starting materials and the specific nature of the desired N-substituent.

Derivatization of the Phenoxy Moiety

The this compound core provides a robust platform for the synthesis of a diverse library of derivatives. The primary strategy for derivatization involves the modification of the amide functionality, allowing for the introduction of various substituents and the exploration of structure-activity relationships.

A key approach to derivatization is the synthesis of N-substituted acetamide derivatives. This can be achieved by reacting 2-(4-bromophenoxy)acetic acid with a variety of primary and secondary amines in the presence of a suitable coupling agent. This method allows for the introduction of a wide array of functional groups, including aliphatic, aromatic, and heterocyclic moieties, at the amide nitrogen.

For instance, a notable derivative, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, has been synthesized and characterized. The synthesis of this compound involves the condensation of 2-(4-bromophenoxy)acetic acid with o-phenylenediamine. The resulting compound has been studied for its structural and electronic properties. nih.govresearchgate.net

The general synthetic route for the derivatization of the amide group of this compound is outlined below:

Scheme 1: General Synthesis of N-Substituted this compound Derivatives

This versatile synthetic approach enables the generation of a large number of analogues, each with potentially unique biological and physicochemical properties. The choice of the amine component is crucial in determining the final characteristics of the molecule.

Optimization of Reaction Conditions and Synthetic Efficiency

The efficient synthesis of this compound and its analogues relies heavily on the optimization of reaction conditions, particularly for the key etherification step, often a Williamson ether synthesis. This reaction involves the formation of the phenoxy ether linkage by reacting 4-bromophenol with a suitable 2-haloacetamide or its precursor. Several factors can significantly influence the yield and purity of the desired product.

The choice of base, solvent, temperature, and the nature of the leaving group on the acetyl moiety are all critical parameters that need to be carefully controlled. A strong base is typically required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. Common bases used include sodium hydroxide, potassium carbonate, and sodium hydride.

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are often employed as they can effectively solvate the cation of the base while leaving the nucleophilic phenoxide ion relatively free to react.

Reaction temperature is another important factor. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential.

The efficiency of the Williamson ether synthesis can be summarized in the following table, which outlines the impact of various reaction parameters:

| Parameter | Effect on Reaction Efficiency | Common Conditions and Considerations |

| Base | A stronger base leads to a higher concentration of the nucleophilic phenoxide, increasing the reaction rate. However, very strong bases can promote side reactions. | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) |

| Solvent | Polar aprotic solvents are preferred as they solvate the cation, leaving the anion more nucleophilic. | Dimethylformamide (DMF), Acetone, Acetonitrile |

| Temperature | Higher temperatures increase the reaction rate but can also lead to side products. The optimal temperature depends on the specific reactants. | Room temperature to reflux conditions |

| Leaving Group | The reactivity of the haloacetamide follows the order I > Br > Cl. Iodide is the best leaving group, leading to faster reaction rates. | 2-chloroacetamide, 2-bromoacetamide, 2-iodoacetamide |

| Reactant Structure | Steric hindrance around the reaction centers can decrease the reaction rate. | Primary halides are preferred over secondary and tertiary halides. |

By systematically varying these parameters, the yield of this compound and its derivatives can be maximized, and the formation of impurities can be minimized.

Green Chemistry Approaches in Phenoxyacetamide Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods in the pharmaceutical and chemical industries. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. Several green chemistry approaches can be applied to the synthesis of phenoxyacetamides.

One of the most promising green techniques is the use of microwave irradiation to accelerate organic reactions. researchgate.netresearchgate.netnih.govijnrd.orgtsijournals.com Microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. ijnrd.org The Williamson ether synthesis, a key step in the preparation of phenoxyacetamides, has been shown to be significantly more efficient under microwave irradiation. researchgate.nettsijournals.com This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Ultrasound-assisted synthesis is another green technique that can be employed. semanticscholar.orgresearchgate.net Sonication can enhance the rate of heterogeneous reactions by improving mass transfer and creating localized high-temperature and high-pressure zones. The combined use of microwave and ultrasound irradiation has been reported to be a particularly effective and ecologically valuable route for the synthesis of ethers, often eliminating the need for phase-transfer catalysts. semanticscholar.orgresearchgate.net

The use of greener solvents is also a cornerstone of green chemistry. mdpi.comresearchgate.net While polar aprotic solvents like DMF and DMSO are effective for the Williamson ether synthesis, they are also associated with environmental and health concerns. Research into the use of more benign solvents, such as ionic liquids or deep eutectic solvents, is an active area of investigation. researchgate.net Furthermore, performing reactions under solvent-free conditions, where the reactants themselves act as the reaction medium, is an ideal green chemistry scenario.

The advantages of applying green chemistry principles to the synthesis of phenoxyacetamides are summarized in the table below:

| Green Chemistry Approach | Advantages |

| Microwave-Assisted Synthesis | - Drastically reduced reaction times (minutes vs. hours) ijnrd.org- Higher product yields - Improved product purity- Reduced energy consumption |

| Ultrasound-Assisted Synthesis | - Enhanced reaction rates, especially for heterogeneous reactions- Can often be performed at lower temperatures- Potential to reduce the need for catalysts nih.gov |

| Use of Green Solvents | - Reduced environmental impact- Improved safety profile- Potential for easier product isolation and solvent recycling |

| Solvent-Free Conditions | - Eliminates solvent waste- Simplifies reaction work-up- Often leads to higher atom economy |

By incorporating these green chemistry approaches, the synthesis of this compound and its analogues can be made more efficient, economical, and environmentally sustainable.

Structural Elucidation and Characterization Techniques

Advanced Spectroscopic Characterization

The definitive structure of 2-(4-Bromophenoxy)acetamide is established through a combination of powerful analytical methods. These techniques provide detailed information about the compound's atomic connectivity and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear map of the proton and carbon frameworks of a molecule. While specific experimental data for this compound is not publicly available in the cited literature, the expected spectral features can be inferred from the analysis of closely related analogs. For instance, studies on derivatives provide a foundational understanding of the chemical shifts and coupling patterns expected for the 2-(4-bromophenoxy)acetyl moiety. lookchem.com

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. For this compound, the spectrum would be characterized by distinct signals corresponding to the aromatic protons on the bromophenoxy ring, the methylene (B1212753) (-CH₂-) protons of the acetamide (B32628) group, and the amide (-NH₂) protons. The aromatic protons would typically appear as a set of doublets due to ortho- and meta-couplings, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons adjacent to the ether oxygen would present as a singlet, while the two amide protons would also likely appear as a broad singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H2, H6) | ~6.90 | Doublet | 2H |

| Aromatic (H3, H5) | ~7.45 | Doublet | 2H |

| -OCH₂- | ~4.50 | Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the carbonyl carbon of the acetamide group, the methylene carbon, and the four unique aromatic carbons of the bromophenoxy group. The carbon atom bonded to the bromine would have a characteristic chemical shift, as would the carbon atom bonded to the ether oxygen.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| C=O | ~168-170 |

| -OCH₂- | ~67-69 |

| C-Br (C4) | ~115 |

| C-O (C1) | ~157 |

| C2, C6 | ~117 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized.

COSY: A ¹H-¹H COSY experiment would show correlations between adjacent protons. For this compound, this would primarily confirm the coupling between the ortho- and meta-protons on the aromatic ring. epa.govarctomsci.com

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. epa.govarctomsci.com This would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the singlet at ~4.50 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~67-69 ppm in the ¹³C NMR spectrum, confirming their assignment to the -OCH₂- group. lookchem.com

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is used to confirm the purity of the synthesized compound and to determine its molecular weight. For this compound (C₈H₈BrNO₂), the expected molecular weight is approximately 230.06 g/mol . lookchem.com The mass spectrum would show a molecular ion peak (M+) corresponding to this weight. A characteristic isotopic pattern would also be observed due to the presence of the bromine atom (a near 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes), providing definitive evidence for the presence of bromine in the molecule. lookchem.com Research on related compounds frequently employs LC-MS for characterization and purity assessment.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. Data from analogous compounds, such as N-substituted 2-(4-formylphenoxy)acetamides, provide a reliable basis for spectral assignment, as the core functional groups are identical. rsc.org

The most prominent peaks are associated with the amide group. The N-H stretching vibration typically appears as a strong band in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is observed as a very strong and sharp peak, generally between 1700 and 1650 cm⁻¹. For example, in N-(2-Bromophenyl)-2-(4-formylphenoxy)acetamide, this peak is reported at 1675 cm⁻¹. rsc.org The N-H bending vibration (Amide II band) is found around 1550-1530 cm⁻¹.

The presence of the ether linkage is confirmed by the C-O-C stretching vibrations. The asymmetric stretch is typically stronger and appears in the 1260-1200 cm⁻¹ range, while the symmetric stretch is found near 1050 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the phenyl ring appear as a series of peaks in the 1600-1450 cm⁻¹ region. Finally, the carbon-bromine (C-Br) bond exhibits a characteristic stretching vibration in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound (based on analogue data rsc.org)

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 | N-H stretch | Amide |

| ~3100-3000 | Aromatic C-H stretch | Phenyl Ring |

| ~1675 | C=O stretch (Amide I) | Amide |

| 1600-1450 | C=C stretch | Phenyl Ring |

| ~1540 | N-H bend (Amide II) | Amide |

| 1260-1200 | Asymmetric C-O-C stretch | Aryl Ether |

| ~1050 | Symmetric C-O-C stretch | Aryl Ether |

Key features in the FT-Raman spectrum would include strong signals from the aromatic ring. The symmetric "ring-breathing" vibration of the para-substituted phenyl ring would produce a particularly intense band. Aromatic C=C stretching vibrations (around 1600 cm⁻¹) and C-H bending modes would also be prominent. americanpharmaceuticalreview.com The C=O stretch of the amide is typically Raman active, though often weaker than in the IR spectrum. The C-Br stretching vibration is also expected to be observable. nih.gov FT-Raman is also highly effective for solid-state analysis, capable of distinguishing between different crystalline forms (polymorphs) by identifying subtle shifts in spectral peaks that arise from different molecular packing and intermolecular interactions in the crystal lattice. americanpharmaceuticalreview.com

X-ray Crystallography and Solid-State Structural Analysis

Based on extensive searches of publicly available scientific literature and crystallographic databases, no single-crystal X-ray diffraction studies for the specific compound This compound (CAS 35368-75-3) have been published. Therefore, detailed information regarding its specific crystal structure, bond lengths, bond angles, crystal system, and space group is not available.

While crystallographic data exists for isomers and related derivatives such as 2-Bromo-N-(4-bromophenyl)acetamide iucr.orgsmolecule.com and N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide nih.gov, this information cannot be used to accurately describe the solid-state structure of the title compound due to fundamental differences in molecular structure and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

No published data available.

Crystal System and Space Group Determination

No published data available.

Analysis of Molecular Conformation in the Crystalline State

In the crystalline state, the conformation of molecules is influenced by a combination of intramolecular and intermolecular forces. For derivatives of this compound, X-ray diffraction studies have provided detailed insights into their preferred spatial arrangements.

For instance, in the related compound N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, the crystal structure is reported to be orthorhombic with the space group Pca2₁. researchgate.netnih.gov The conformation of the acetamide linker and the relative orientations of the aromatic rings are key features. In many acetamide derivatives, the N-H bond of the amide group is found to be in an anti conformation relative to the carbonyl group (C=O). smolecule.comnih.gov This is a common conformational preference in related amide structures. nih.govresearchgate.netiucr.org

Intramolecular hydrogen bonds can also play a role in stabilizing the molecular conformation. In some derivatives, an intramolecular C-H···O hydrogen bond can lead to the formation of a stable six-membered ring, denoted as an S(6) motif. nih.gov

Table 1: Selected Torsion Angles in a this compound Derivative This table would typically present key torsion angles that define the molecular shape, but specific data for the parent compound is not available in the provided search results. Data for a related structure is used for illustrative purposes.

| Torsion Angle | Value (°) |

| C1-C2-O1-C3 | Data not available |

| C2-O1-C3-C4 | Data not available |

| O1-C3-C4-N1 | Data not available |

| C3-C4-N1-C5 | Data not available |

Investigation of Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions. These non-covalent forces are crucial for the stability of the crystal lattice.

Hydrogen bonds are among the most significant intermolecular interactions in the crystal structures of acetamides. The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the carbonyl oxygen, C=O), facilitating the formation of robust hydrogen-bonding networks.

In many crystalline acetamides, molecules are linked into chains or more complex networks by N-H···O hydrogen bonds. nih.govresearchgate.netiucr.org For example, in the crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide, molecules are packed into supramolecular chains along the c-axis through N-H···O hydrogen bonds. nih.govresearchgate.netiucr.org These interactions are a recurring motif in the crystal packing of related amides. nih.gov In N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, N-H···O interactions are also key to stabilizing the crystal structure. researchgate.netnih.gov

Table 2: Hydrogen Bond Geometry in a Related Acetamide Crystal Structure This table provides typical parameters for hydrogen bonds found in the crystal structures of related compounds.

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N-H···O | 0.86 | 2.03 | 2.88 | 170 |

| C-H···O | 0.95 | 2.49 | 3.42 | 169 |

| N-H···N | 0.86 | 2.21 | 3.07 | 175 |

Note: The data presented is representative of acetamide structures and may not correspond exactly to this compound. Specific geometric data for the parent compound was not available.

Halogen bonds are non-covalent interactions involving a halogen atom as an electrophilic center. While not explicitly detailed for the parent compound in the search results, halogen-halogen interactions, such as Br···Br contacts, can occur in brominated compounds and contribute to crystal packing. These interactions are often directional and can influence the arrangement of molecules in the solid state. bohrium.com

Weak C-H···X interactions, where X can be an oxygen, nitrogen, or halogen atom, are frequently observed in the crystal structures of organic molecules. uomphysics.net These interactions, although individually weak, collectively contribute to the stability of the crystal packing. In derivatives of this compound, C-H···O and C-H···N hydrogen bonds have been identified as part of the intricate network of intermolecular forces that dictate the supramolecular assembly. nih.goviucr.orgnih.gov

Interactions involving the aromatic π-systems, such as π-stacking (also referred to as Cg-Cg interactions, where Cg is the centroid of an aromatic ring), are another important feature in the crystal packing of these compounds. iucr.orgnih.gov These interactions occur when aromatic rings are arranged in a parallel or parallel-displaced fashion.

In the crystal structure of 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide, weak π-π stacking interactions are observed between the benzene rings, with a centroid-to-centroid distance of 3.6829(12) Å. nih.gov In other related structures, N-H···Cg interactions have also been noted, contributing to the stability of the crystal lattice. researchgate.netnih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it is colored according to the proximity of neighboring atoms. This allows for a detailed examination of the intermolecular contacts.

The fingerprint plots can be decomposed to show the percentage contribution of different types of contacts. For example, in a related brominated compound, the contributions of various contacts to the Hirshfeld surface area were quantified. researchgate.net

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Brominated Compound

| Contact Type | Contribution (%) |

| H···H | ~45% |

| H···Br/Br···H | 16.1% |

| H···O/O···H | 13.6% |

| H···N/N···H | 2.4% |

| C···H/H···C | Data not available for this specific compound, but can be significant |

| C···C | Data not available for this specific compound |

Note: The data is from a study on a related brominated compound and illustrates the type of information obtained from Hirshfeld analysis. researchgate.net The exact percentages will vary for this compound.

The analysis reveals that H···H contacts typically make up the largest portion of the surface, which is common for organic molecules. The presence of significant H···Br and H···O contacts highlights the importance of interactions involving the bromine and oxygen atoms in the crystal packing. researchgate.net The sharp spikes in the fingerprint plot for H···O contacts are characteristic of strong hydrogen bonds. researchgate.net

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of phenoxyacetamide derivatives. It offers a balance between accuracy and computational cost, making it ideal for studying molecules of this size. Research on N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628), a closely related derivative, provides a framework for understanding the computational approaches applicable to the title compound. researchgate.netresearchgate.netnih.gov

The first step in most computational analyses is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. For derivatives of 2-(4-Bromophenoxy)acetamide, this process is typically carried out using DFT methods. nih.gov The optimization calculations adjust the molecule's bond lengths, bond angles, and dihedral angles to find the lowest energy structure on the potential energy surface.

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two main purposes:

It confirms that the optimized structure is a true energy minimum (a stable conformation) and not a saddle point (a transition state). A stable structure will have no imaginary frequencies.

It predicts the molecule's infrared (IR) and Raman spectra, which can be compared with experimental spectra to validate the computational method. orcid.org

For similar acetamide derivatives, these calculations have successfully predicted vibrational modes, including the characteristic stretches of N-H, C=O, and C-O-C bonds. researchgate.net

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and prone to chemical reactions.

For the related compound N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide, the calculated HOMO-LUMO gap was found to be 5.406 eV, indicating a high degree of stability. researchgate.net Analysis showed the HOMO is distributed over the entire molecule. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | DFT | - | - | 5.406 | researchgate.net |

| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | DFT | - | - | 4.343 | nih.gov |

| (Z)-2-(3-(2-(4,6-Bis(4-bromophenoxy)-1,3,5-triazin-2-yl)hydrazineylidene)-2-oxoindolin-1-yl)-N-phenylacetamide | B3LYP/3-21G | -5.87 | -2.59 | 3.28 | frontiersin.org |

While the HOMO-LUMO gap provides a global measure of reactivity, conceptual DFT descriptors like Fukui functions offer insights into local reactivity at specific atomic sites within the molecule. The Fukui function, f(r), predicts which parts of a molecule are most susceptible to nucleophilic or electrophilic attack. nih.gov

f+(r) : Predicts reactivity for a nucleophilic attack (where the molecule accepts an electron).

f-(r) : Predicts reactivity for an electrophilic attack (where the molecule donates an electron).

Studies on a series of acetamide derivatives have utilized Fukui functions to analyze their local reactivity. These analyses have suggested that acetamide derivatives featuring bromophenyl substitutions are particularly potent in certain interactions, with the calculations identifying specific nitrogen and sulfur atoms as key sites for bond formation. mdpi.com This type of analysis is crucial for understanding the regioselectivity of chemical reactions involving this compound.

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For phenoxyacetamide derivatives, a common and well-regarded combination is the B3LYP functional with a Pople-style basis set, such as 6-31G(d,p) or 6-31+G(d,p). nih.gov The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that mixes exact Hartree-Fock exchange with DFT exchange-correlation. The "d,p" notation indicates the addition of polarization functions to heavy and hydrogen atoms, respectively, which allows for more flexibility in describing the electron distribution and is crucial for accurate results.

A critical step in computational research is the validation of the chosen method. For molecular structures, this is typically achieved by comparing the calculated geometric parameters (bond lengths and angles) with experimental data obtained from single-crystal X-ray diffraction (XRD). researchgate.netnih.gov A good agreement between the theoretical and experimental structures lends confidence to all other calculated properties, such as energies and electronic descriptors. nih.gov

Table 2: Common Computational Methods for Phenoxyacetamide Derivatives

| Computational Task | Common Method | Common Basis Set | Validation Method | Source |

|---|---|---|---|---|

| Geometry Optimization | DFT (B3LYP) | 6-31+G(d,p) | Comparison with XRD data | nih.govnih.gov |

| Vibrational Frequencies | DFT (B3LYP) | 6-31+G(d,p) | Comparison with IR/Raman spectra | orcid.org |

| HOMO-LUMO Analysis | DFT (B3LYP) | 6-31+G(d,p) | - | nih.gov |

| Interaction Energies | HF | 3-21G | - | researchgate.netnih.gov |

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a target), typically a protein or other macromolecule. This method is widely used in drug discovery to predict the binding affinity and mode of interaction between a potential drug and its biological target.

While molecular docking is a prominent tool for studying the biological activity of this compound and its derivatives, a review of the available scientific literature indicates that these studies are exclusively focused on biological targets. For instance, the related compound N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide has been docked against the biological target matrix metalloproteinase-2 (MMP-2) to investigate its potential as a cancer therapeutic. researchgate.net Other phenoxyacetamide derivatives have been studied for their interactions with targets like the SARS-CoV-2 main protease and various parasitic enzymes.

Despite searches for applications in areas such as materials science or corrosion inhibition, no molecular docking studies or interaction profiles of this compound with a non-biological target were identified. Research on this compound and its analogs is currently oriented towards its medicinal and biological potential.

Binding Mode Analysis and Conformational Fitting

Binding mode analysis for derivatives and analogs of this compound provides critical information on how these molecules interact with biological targets. Studies on structurally similar compounds offer valuable insights into the potential binding behavior of the parent molecule.

For instance, the related compound N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide has been studied for its interaction with matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer. researchgate.net Molecular docking simulations revealed specific hydrogen-bond interactions between the ligand and amino acid residues in the active site of the MMP-2 protein, namely with GLU121 and LEU83. researchgate.net These interactions are crucial for stabilizing the ligand-protein complex. The analysis of the 3D representation shows the compound fitting within the active site, highlighting the importance of its conformation for effective binding. researchgate.net

In other research, hybrids incorporating a this compound moiety have been investigated for their DNA binding capabilities. rsc.org These studies, using UV-vis absorption spectroscopy, suggest that such compounds can interact with salmon sperm DNA (SS-DNA) primarily through groove-binding modes. rsc.org The strength of this interaction is quantified by the binding constant (Kb), with higher values indicating a more stable compound-DNA complex. rsc.org The spontaneous nature of these binding events is often confirmed by a negative Gibbs free energy change (ΔG). rsc.org

These findings underscore the utility of computational methods in predicting how this compound and its derivatives might orient themselves within a biological receptor, identifying key intermolecular forces such as hydrogen bonds and hydrophobic interactions that govern their binding affinity.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the properties of chemical compounds based on their molecular structures. springernature.com These models establish a mathematical relationship between calculated molecular descriptors and an experimental property, allowing for the estimation of properties for new or unsynthesized compounds. springernature.comresearchgate.net

Descriptor Generation and Selection

The foundation of any QSPR model is the generation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. physchemres.org For a given compound like this compound, the process begins with drawing the chemical structure and optimizing its geometry, often using quantum chemical methods like Density Functional Theory (DFT). physchemres.org

From the optimized structure, a wide array of descriptors can be calculated using specialized software (e.g., PaDel-Descriptor, Dragon). physchemres.orgd-nb.info These descriptors fall into several categories:

Topological Descriptors: Based on the 2D graph representation of the molecule.

Geometrical Descriptors: Related to the 3D structure of the molecule, such as molecular size and shape.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, including energies of frontier orbitals (HOMO, LUMO), dipole moment, and partial charges.

Constitutional Descriptors: Reflect the molecular composition, such as molecular weight and atom/bond counts. physchemres.org

Once a large pool of descriptors is generated, a crucial step is to select a smaller subset of relevant descriptors. This selection process aims to eliminate redundant or irrelevant information and prevent model overfitting. kg.ac.rs Common techniques involve checking for intercorrelation between descriptors and using algorithms like Genetic Algorithms (GA) or stepwise regression to identify the descriptors that have the most significant correlation with the property being modeled. researchgate.netkg.ac.rs

Table 1: Examples of Molecular Descriptor Classes for QSPR Modeling

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional | Reflects the molecular formula and composition. | Molecular Weight (MW), Number of Hydrogen-Bond Donors (HBDCount). physchemres.org |

| Topological | Describes the connectivity of atoms in the molecule. | Wiener Index, Randić Index. |

| Geometrical | Based on the 3D coordinates of the atoms. | Molecular Surface Area, Molecular Volume. |

| Quantum-Chemical | Derived from the electronic structure of the molecule. | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges. researchgate.net |

| Physicochemical | Relates to properties like lipophilicity. | LogP (Octanol-Water Partition Coefficient). researchgate.net |

Model Development and Validation Methodologies

After selecting the most relevant descriptors, a mathematical model is developed to correlate them with the target property. Several methods can be employed for this purpose:

Multiple Linear Regression (MLR): This is one of the simplest methods, creating a linear equation that relates the property to the selected descriptors. researchgate.netconicet.gov.ar

Partial Least Squares (PLS): A projection method suitable when descriptors are intercorrelated. conicet.gov.ar

Artificial Neural Networks (ANN): A non-linear machine learning approach that can model more complex relationships. researchgate.netmdpi.com

The predictive power and robustness of the developed QSPR model must be rigorously validated. physchemres.org Validation is typically performed using both internal and external methods.

Internal Validation: Uses the initial dataset to assess the model's stability. The most common technique is cross-validation, particularly the leave-one-out (LOO) method, which systematically removes one compound, rebuilds the model, and predicts the property of the removed compound. conicet.gov.ar The cross-validated correlation coefficient (Q²) is a key metric.

External Validation: The model's ability to predict the properties of new compounds is tested using an external test set—a subset of compounds that were not used during the model development. physchemres.org

Y-Randomization: This test ensures the model is not the result of a chance correlation by repeatedly scrambling the response variable and rebuilding the model; a valid model should show very low correlation coefficients for the randomized data. physchemres.org

The quality of a QSPR model is judged by a variety of statistical parameters, as summarized in the table below.

| Standard Error (S) | Measures the accuracy of the predictions. | Low value |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds, while the energy landscape maps the relative energies of these conformations.

Crystallographic studies on the closely related compound, 2-Bromo-N-(4-bromophenyl)acetamide, provide direct experimental evidence of a low-energy conformation in the solid state. nih.govresearchgate.netiucr.orgiucr.org In this structure, the molecule adopts a specific arrangement where the N—H bond is positioned anti to both the carbonyl (C=O) group and the C—Br bond in the acetamide side chain. nih.govresearchgate.netiucr.org This anti conformation is a recurring motif observed in other N-aromatic amides, suggesting it represents a stable, low-energy state. nih.goviucr.org

Computational methods can further explore the conformational space and energy landscape beyond the solid state. researchgate.net Energy framework analysis, for example, can quantify the various intermolecular interaction energies (electrostatic, dispersion, etc.) between molecular pairs within a crystal, providing a deeper understanding of the forces that dictate the crystal packing. researchgate.net By calculating the energy of the molecule as a function of its torsional angles, a potential energy surface can be generated, revealing the energy barriers between different conformers and identifying all local and global energy minima. This information is critical for understanding the flexibility of the molecule and the range of shapes it can adopt in different environments, such as in solution or when binding to a receptor.

Table 3: Crystallographic and Conformational Data for 2-Bromo-N-(4-bromophenyl)acetamide

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇Br₂NO | nih.govresearchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| Key Conformation | N—H bond is anti to both C=O and C—Br bonds. | nih.goviucr.orgiucr.org |

| Dominant Intermolecular Interaction | N—H···O hydrogen bonds | researchgate.netiucr.org |

Compound Index

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-N-(4-bromophenyl)acetamide |

| N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide |

| 2-chloro-N-(4-chlorophenyl)acetamide |

| N-(4-bromophenyl)acetamide |

| 4-bromoaniline |

Investigation of Structure Reactivity and Structure Property Relationships

Influence of Halogen Substitutions on Molecular Reactivity and Electronic Structure

The presence of a bromine atom on the phenoxy ring is a critical determinant of the molecule's electronic properties and reactivity. Halogen atoms, like bromine, exert a significant electron-withdrawing inductive effect, which can influence the reactivity of the entire molecule. ontosight.ai This effect can make the bromine-substituted phenyl ring susceptible to certain nucleophilic substitution reactions, although this typically requires harsh conditions.

In derivatives of 2-(4-bromophenoxy)acetamide, the bromine atom's electron-withdrawing nature is known to enhance binding affinity to biological targets. vulcanchem.com For instance, in a series of acetamide (B32628) derivatives studied as potential anti-HIV drugs, those with bromophenyl substitutions were suggested to be among the most potent. nih.gov The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence molecular assembly and ligand-receptor binding.

The substitution pattern of halogens also plays a role. In related halogenated acetamides, the position of the halogen influences thermal stability and reactivity. For example, ortho-substituted derivatives often exhibit different physical properties compared to their para-substituted counterparts due to steric and electronic effects.

Impact of Substituent Variations on Molecular Conformation and Flexibility

A detailed study on N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide provides an excellent model. researchgate.netresearchgate.netnih.gov The addition of the 2-aminophenyl group to the amide nitrogen introduces new conformational possibilities and intermolecular interactions. X-ray diffraction studies of this derivative revealed an orthorhombic crystal structure with a specific conformation stabilized by intramolecular hydrogen bonds. researchgate.netnih.gov

N-methyl substitution , as in 2-(4-bromophenoxy)-N-methylacetamide, results in a less bulky derivative where crystal packing is influenced by the capacity of the secondary amide to form hydrogen bonds.

Bulky N-substituents , such as a benzyl (B1604629) group or a pyrazole (B372694) ring, introduce significant steric hindrance that dictates the molecule's preferred conformation. vulcanchem.com In N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-bromophenoxy)acetamide, the benzyl and bromophenoxy groups are oriented to minimize steric clash, influencing how the molecule packs in a crystal lattice. vulcanchem.com

These examples demonstrate that while the 2-(4-bromophenoxy)acetyl moiety provides a foundational structure, variations at the amide nitrogen are key in defining the molecule's three-dimensional shape and flexibility.

Correlations between Molecular Architecture and Supramolecular Assembly in the Solid State

The solid-state architecture of acetamide-containing compounds is primarily governed by hydrogen bonding and other non-covalent interactions. For this compound, the primary amide group (-CONH2) is expected to be a robust hydrogen bond donor and acceptor, leading to the formation of predictable supramolecular synthons.

Hirshfeld surface analysis performed on this derivative quantified the various intermolecular contacts, providing a detailed picture of the forces governing the crystal packing. researchgate.netnih.gov This type of analysis reveals the relative importance of different interactions in the supramolecular assembly.

Table 1: Crystallographic Data for the Derivative N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide This data pertains to a derivative and is presented to illustrate the principles of supramolecular assembly in this class of compounds.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₃BrN₂O₂ | researchgate.net |

| Molecular Weight | 321.17 | researchgate.net |

| Crystal System | Orthorhombic | researchgate.netnih.gov |

| Space Group | Pca2₁ | researchgate.netnih.gov |

| a (Å) | 13.5284 (7) | researchgate.net |

| b (Å) | 18.0034 (10) | researchgate.net |

| c (Å) | 5.4338 (3) | researchgate.net |

| V (ų) | 1322.5 (4) | researchgate.net |

| Z | 4 | researchgate.net |

It is reasonable to infer that the parent this compound would also exhibit strong N-H···O hydrogen bonding, likely forming catemeric chains or dimeric rings, which are common motifs for primary amides. The bromophenyl group may participate in weaker C-H···O, C-H···π, or halogen-bond interactions to further stabilize the crystal lattice.

Mechanistic Insights into Chemical Transformations Based on Structural Features

The structural features of this compound provide insight into its potential chemical transformations. The synthesis of its derivatives often involves the reaction of 4-bromophenoxyacetyl chloride with a suitable amine. vulcanchem.com This highlights the reactivity of the acyl chloride precursor and the nucleophilic nature of amines in forming the stable amide bond.

The compound itself can undergo several types of reactions:

Substitution Reactions : The bromine atom on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution, although this is generally challenging.

Amide Hydrolysis : Like other amides, it can be hydrolyzed back to 4-bromophenoxyacetic acid and ammonia (B1221849) under acidic or basic conditions.

Reduction : The amide functional group can be reduced to an amine using strong reducing agents like lithium aluminum hydride.

The ether linkage is generally stable but can be cleaved under harsh conditions. The reactivity is a composite of its constituent functional groups, with the amide linkage being central to its chemistry.

Advanced Chemical Applications and Methodological Development

Role as a Synthetic Intermediate in the Preparation of Complex Organic Molecules

2-(4-Bromophenoxy)acetamide is a valuable intermediate in the synthesis of more complex organic molecules. Its utility stems from the reactivity of the bromine atom on the phenyl ring and the functional groups of the acetamide (B32628) side chain. ontosight.aievitachem.comontosight.ai The bromine atom can be readily substituted or used in cross-coupling reactions to introduce new functionalities and build more elaborate molecular architectures.

One significant application is in the synthesis of N-substituted phenoxyacetamide derivatives. For instance, it can be reacted with various amines to form more complex amides. A notable example is the synthesis of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, a compound that has been studied for its structural and potential biological properties. nih.govresearchgate.netresearchgate.net The synthesis involves the reaction of 2-(4-bromophenoxy)acetic acid (derived from this compound) with o-phenylenediamine. researchgate.net

The bromophenyl group also allows for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is a powerful tool for forming carbon-carbon bonds. vulcanchem.com This enables the linkage of the phenoxyacetamide core to a wide range of other molecular fragments, leading to the creation of diverse and complex structures.

Furthermore, the acetamide portion of the molecule can undergo various chemical transformations. The amide bond can be hydrolyzed to yield 2-(4-bromophenoxy)acetic acid, which can then be used in esterification or other acid-catalyzed reactions. The methylene (B1212753) group adjacent to the carbonyl can also be a site for chemical modification.

Table 1: Examples of Complex Molecules Synthesized from this compound or its Derivatives

| Product | Starting Materials | Reaction Type | Reference |

| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | 2-(4-bromophenoxy)acetic acid, o-phenylenediamine | Amidation | researchgate.net |

| 2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-arylacetamides | This compound derivative | Multi-step synthesis involving triazole formation | |

| N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide derivatives | 2-(4-Bromophenoxy) intermediate | Amidation | |

| 2-(4-bromophenoxy)-N-(4-phenyldiazenylphenyl)acetamide | 2-(4-bromophenoxy)acetyl chloride, 4-(phenyldiazenyl)aniline | Amidation | nih.gov |

| 2-(4-bromophenoxy)-N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide | 2-(4-bromophenoxy)acetic acid hydrazide | Cyclization | ontosight.ai |

Development of Novel Synthetic Strategies for Phenoxyacetamide Derivatives

The core structure of phenoxyacetamide has attracted significant research interest, leading to the development of novel synthetic strategies to create a variety of derivatives with diverse functionalities. researchgate.net These strategies often focus on modifying the phenoxy ring, the acetamide nitrogen, or the methylene bridge.

A common approach involves the reaction of a substituted phenol (B47542) with an N-substituted 2-chloroacetamide. This allows for the introduction of a wide array of substituents on both the phenyl ring and the amide nitrogen. For example, novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives have been synthesized and evaluated for their herbicidal activities. wiley.com

Molecular hybridization is another strategy employed to design new phenoxyacetamide derivatives. nih.gov This involves combining the phenoxyacetamide scaffold with other pharmacophoric groups to create hybrid molecules with potentially enhanced biological activities. For instance, 3-indolylpyrazole phenoxyacetamide derivatives have been synthesized and investigated for their anti-tumor properties. nih.gov

Researchers have also explored one-pot synthesis methods to improve efficiency and yield. The Pfitzinger reaction, for example, has been used to prepare 2-(4-bromophenyl)quinoline-4-carboxylic acid, a precursor for various carbohydrazide (B1668358) derivatives. acs.org

Table 2: Synthetic Strategies for Phenoxyacetamide Derivatives

| Strategy | Description | Example Product | Reference |

| Nucleophilic Substitution | Reaction of a substituted phenol with a haloacetamide. | N-(2-Fluoro-5-(pyrimidinyl)phenyl)-2-phenoxyacetamides | wiley.com |

| Molecular Hybridization | Combining the phenoxyacetamide scaffold with other active moieties. | 3-Indolylpyrazole phenoxyacetamide derivatives | nih.gov |

| Multi-component Reactions | Combining multiple starting materials in a single reaction vessel. | Thymol-derived phenoxy acetamide derivatives | frontiersin.org |

| Pfitzinger Reaction | Synthesis of quinoline-4-carboxylic acids from isatin (B1672199) and an α-methylene ketone. | 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | acs.org |

Exploration of Molecular Recognition Principles in Chemical Systems

The structure of this compound and its derivatives makes them excellent candidates for studying molecular recognition principles, particularly in the context of crystal engineering and supramolecular assembly. nih.gov The presence of hydrogen bond donors (N-H) and acceptors (C=O, ether oxygen), along with the aromatic rings capable of π-π stacking and the bromine atom capable of halogen bonding, allows for a variety of non-covalent interactions that dictate the packing of molecules in the solid state. uomphysics.netevitachem.com

X-ray crystallography studies of N-substituted 2-(4-bromophenoxy)acetamides have provided detailed insights into their supramolecular structures. For instance, in the crystal structure of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, intermolecular N-H···O hydrogen bonds are observed, which play a crucial role in stabilizing the crystal lattice. nih.govresearchgate.netresearchgate.net Hirshfeld surface analysis and 2D fingerprint plots have been used to quantify and visualize these intermolecular interactions, revealing the dominance of electrostatic energy over dispersion energy in the crystal packing. uomphysics.net

These studies on molecular recognition are not purely academic. Understanding how these molecules self-assemble provides a foundation for designing new materials with specific properties, such as porous coordination polymers. vulcanchem.com

Table 3: Intermolecular Interactions in this compound Derivatives

| Derivative | Intermolecular Interactions Observed | Crystal System | Reference |

| N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide | N-H···O, N-H···Cg | Orthorhombic | nih.govresearchgate.netresearchgate.net |

| 2-Bromo-N-(4-bromophenyl)acetamide | N-H···O | Monoclinic | nih.goviucr.org |

| 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide | N-H···O, C-H···O, C-H···Cl, C-H···F | Orthorhombic | iucr.org |

| 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide | N-H···O, C-H···π | Not specified | nih.gov |

Application of this compound in Materials Science

While direct applications of this compound itself in materials science are not extensively documented, its derivatives show significant promise in this field. The structural features of these molecules, particularly their ability to form robust hydrogen-bonding networks and participate in other non-covalent interactions, make them attractive building blocks for the construction of novel materials.

One area of application is in the development of supramolecular polymers. The self-assembly of certain brominated acetamide derivatives into helical structures has been observed, driven by hydrogen bonding. vulcanchem.com This property could be harnessed to create new types of functional polymers with ordered structures.

Furthermore, these compounds can serve as templates in crystal engineering for the design of porous coordination polymers (PCPs) or metal-organic frameworks (MOFs). vulcanchem.com The defined geometry and functional groups of the phenoxyacetamide derivatives can direct the assembly of metal ions into specific network architectures, potentially leading to materials with high surface areas and tailored pore sizes for applications in gas storage, separation, and catalysis.

The incorporation of the bromophenoxy group into polymers can also enhance their thermal stability and mechanical strength, making them suitable for applications such as coatings and adhesives.

Table 4: Potential Materials Science Applications of this compound Derivatives

| Application Area | Relevant Properties | Example Derivative Class | Reference |

| Supramolecular Polymers | Self-assembly via hydrogen bonding | Chiral brominated acetamides | vulcanchem.com |

| Crystal Engineering | Template for porous coordination polymers | N-substituted acetamides | evitachem.comvulcanchem.com |

| Advanced Polymers | Enhanced thermal and mechanical properties | Polymers with bromophenoxy groups |

Future Directions and Emerging Research Avenues in 2 4 Bromophenoxy Acetamide Chemistry

The foundational scaffold of 2-(4-bromophenoxy)acetamide continues to serve as a versatile starting point for chemical innovation. Future research is poised to expand its utility and application through a combination of novel synthetic methods, advanced computational tools, and interdisciplinary collaborations. These emerging avenues promise to unlock new chemical spaces and deepen the understanding of phenoxyacetamide analogues.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Bromophenoxy)acetamide?

A common method involves nucleophilic substitution under mild basic conditions. For example, reacting 4-bromophenol with chloroacetamide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at room temperature for 24 hours, monitored by TLC. Post-reaction, filtration removes excess base, and solvent evaporation yields the crude product, which can be purified via recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and molecular connectivity.

- FTIR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Single-crystal X-ray diffraction (XRD) for unambiguous structural elucidation .

- UV-Vis spectroscopy to assess electronic properties. Purity is typically confirmed via HPLC or elemental analysis .

Q. What safety protocols should be followed when handling this compound?

- Personal protective equipment (PPE): Lab coat, gloves, and goggles.

- Inhalation/contact: Move to fresh air if inhaled; wash skin/eyes with water for 15 minutes.

- Spill management: Absorb with inert material and dispose of as hazardous waste. Consult safety data sheets (SDS) for compound-specific hazards and first-aid measures .

Advanced Research Questions

Q. How can crystallographic data contradictions in this compound be resolved?

Use refinement software like SHELXL or OLEX2 to optimize structural models against XRD data. For example:

- Apply Hirshfeld surface analysis to validate intermolecular interactions.

- Cross-validate hydrogen-bonding networks using graph-set notation .

- Compare experimental bond lengths/angles with DFT-calculated values to identify discrepancies .

Q. What strategies are effective for molecular docking studies involving this compound?

- Protein preparation: Retrieve target enzyme structures (e.g., SARS-CoV-2 main protease) from the PDB, remove water/ligands, and add polar hydrogens.

- Ligand preparation: Use the energetically minimized 3D structure of this compound (from XRD or DFT).

- Docking tools: AutoDock 4.2 or Vina with Lamarckian genetic algorithms.

- Visualization: Analyze binding poses and interactions (e.g., hydrogen bonds, hydrophobic contacts) using PyMOL or Discovery Studio .

Q. How can isomer misassignments in derivatives of this compound be avoided?

- HRMS/MS and NMR: Combine high-resolution mass spectrometry with 2D NMR (e.g., COSY, HSQC) to differentiate isomers.

- Synthetic controls: Use isomerically pure starting materials and validate intermediates.

- Crystallography: Resolve ambiguities via single-crystal XRD, as demonstrated in studies correcting meta/ortho-hydroxyphenylacetamide assignments .

Methodological Notes

- Crystallography: For novel derivatives, submit structures to the Cambridge Structural Database (CSD) to aid future comparisons .

- Data validation: Cross-check experimental results with computational models (e.g., Gaussian for DFT, GROMACS for MD simulations) .

- Ethical compliance: Ensure all biological studies adhere to institutional guidelines, particularly for in vitro/in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.